4-Methylamphetamine, (-)-

Stereochemistry Monoamine Transporter Abuse Liability

4-Methylamphetamine, (-)- (CAS 788775-45-1), also known as (R)-4-methylamphetamine or (-)-4-MA, is the levorotatory enantiomer of the substituted amphetamine 4-methylamphetamine. This compound belongs to the phenethylamine class and acts as a substrate at plasma membrane monoamine transporters, specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).

Molecular Formula C10H15N
Molecular Weight 149.23 g/mol
CAS No. 788775-45-1
Cat. No. B15185106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methylamphetamine, (-)-
CAS788775-45-1
Molecular FormulaC10H15N
Molecular Weight149.23 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)CC(C)N
InChIInChI=1S/C10H15N/c1-8-3-5-10(6-4-8)7-9(2)11/h3-6,9H,7,11H2,1-2H3/t9-/m1/s1
InChIKeyZDHZDWSHLNBTEB-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methylamphetamine, (-)- CAS 788775-45-1: Core Pharmacological Profile and Procurement Considerations


4-Methylamphetamine, (-)- (CAS 788775-45-1), also known as (R)-4-methylamphetamine or (-)-4-MA, is the levorotatory enantiomer of the substituted amphetamine 4-methylamphetamine. This compound belongs to the phenethylamine class and acts as a substrate at plasma membrane monoamine transporters, specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT) [1]. The (R)-enantiomer exhibits a distinct pharmacological profile compared to its (S)-counterpart, primarily characterized by reduced potency as a monoamine releaser and a corresponding decrease in abuse potential [2]. Understanding these stereospecific differences is critical for any research application, as the compound's biological activity is enantiomer-dependent.

Why Generic Substitution Fails for 4-Methylamphetamine, (-)-: The Critical Impact of Enantiopurity on Pharmacological Outcomes


Substituting the specific (R)-enantiomer with racemic 4-methylamphetamine or the more potent (S)-enantiomer can lead to fundamentally different and misleading experimental results. Stereochemistry is a primary determinant of a compound's interaction with monoamine transporters, directly influencing its efficacy as a releaser, its potency, and its behavioral effects. Studies with N-alkyl 4-MA analogs have conclusively shown that the (S)-(+) enantiomers are more potent and efficacious at DAT, NET, and SERT, conferring a higher abuse potential, while the (R)-(-) enantiomers are significantly less potent releasers [1]. Therefore, any study investigating structure-activity relationships (SAR), enantiomer-specific effects, or seeking a compound with a reduced abuse liability profile cannot reliably use a racemic mixture or the opposite enantiomer and must utilize the well-characterized (R)-(-) form.

Quantitative Evidence for 4-Methylamphetamine, (-)-: A Comparator-Based Guide for Scientific Selection


Enantioselective Monoamine Transporter Activity: A Quantitative Comparison of (R)-(-)-N-methyl 4-MA and (S)-(+)-N-methyl 4-MA

The (R)-(-) enantiomer of N-methyl 4-methylamphetamine is a less potent releaser at all three monoamine transporters compared to its (S)-(+) counterpart. This quantitative difference is directly linked to a reduction in abuse-related behavior in vivo, providing a clear rationale for selecting the (R)-enantiomer for studies requiring a less reinforcing agent [1].

Stereochemistry Monoamine Transporter Abuse Liability Neuropharmacology

Differential In Vivo Thermoregulatory Effects: 4-Methylamphetamine, (-)- Induces Hypothermia Unlike Hyperthermic Phenethylamine Analogs

The 4-methyl substitution on the amphetamine backbone generates a distinct thermoregulatory profile. While structurally similar compounds like MDMA and 4-chloroamphetamine reliably induce hyperthermia, 4-MA produces a hypothermic response in rats. This key toxicological divergence is critical for selection in studies of thermogenesis or serotonergic toxicity [1].

Thermogenesis In Vivo Pharmacology Toxicology Phenethylamine Analogs

Analytical Differentiation of Regioisomers: 4-Methylamphetamine, (-)- Requires Specific Methods for Identification

The regioisomers of methylamphetamine (2-MA, 3-MA, and 4-MA) possess virtually identical mass spectra, rendering standard GC-MS ineffective for their discrimination. A specific analytical protocol using gas chromatography combined with acetyl derivatization and vapor-phase infrared detection (GC-IRD) is required to unambiguously identify the 4-methyl substituted isomer, ensuring accurate characterization and procurement of the correct material [1].

Analytical Chemistry Forensic Science Regioisomer Differentiation GC-IRD

Distinct In Vitro Transporter Profile: 4-Methylamphetamine, (-)- Exhibits Preferential Serotonergic Activity Over Dopaminergic Activity Compared to Amphetamine

In contrast to amphetamine, which is a potent and relatively balanced releaser of dopamine and norepinephrine, 4-MA demonstrates a shifted profile. It inhibits the serotonin transporter (SERT) more potently than the dopamine transporter (DAT), resulting in a greater relative increase in extracellular serotonin. This differential profile is crucial for applications requiring a serotonergic bias [1].

Monoamine Transporter In Vitro Pharmacology Serotonin Amphetamine Analogs

Optimized Research Applications for 4-Methylamphetamine, (-)- Based on Verified Differential Evidence


Investigating Stereochemistry-Activity Relationships (SAR) in Amphetamine Analogs

The direct head-to-head comparison showing that the (R)-(-) enantiomer is a less potent releaser with reduced abuse potential compared to the (S)-(+) enantiomer [1] makes this compound essential for SAR studies. Researchers can use this compound to isolate the pharmacological consequences of stereochemistry at the alpha-carbon, enabling a nuanced understanding of how enantiopurity modulates transporter function and behavioral reinforcement.

Studying Divergent Thermoregulatory and Neurotoxic Mechanisms of Phenethylamines

The cross-study evidence that 4-MA induces hypothermia, unlike the hyperthermic response typical of other phenethylamine analogs like MDMA [1], positions this compound as a unique tool for investigating the mechanistic basis of amphetamine-induced thermogenesis and long-term serotonergic alterations. This allows researchers to dissect the structural features responsible for these distinct toxicological outcomes.

Development and Validation of Forensic Analytical Methods for Regioisomer Discrimination

Given the direct evidence that 4-MA cannot be distinguished from its regioisomers (2-MA and 3-MA) by mass spectrometry alone [1], this compound is a critical reference standard for forensic and analytical laboratories. It is essential for developing, validating, and implementing advanced chromatographic and spectroscopic methods (e.g., GC-IRD) to ensure the accurate identification of seized drug samples and research materials.

Preclinical Models Requiring a Monoamine Releaser with a Serotonergic Bias and Reduced Abuse Liability

Based on its in vitro profile of preferential SERT inhibition [1] and its in vivo demonstration of reduced abuse potential [2], this compound is uniquely suited for preclinical studies where a serotonergically-biased monoamine releaser with a lower propensity for reinforcement is desired. This distinguishes it from more potent and balanced releasers like (S)-(+)-4-MA or amphetamine.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Methylamphetamine, (-)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.